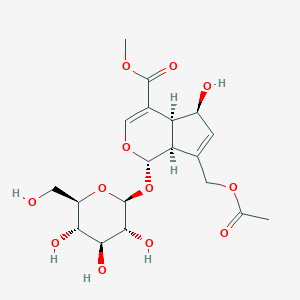

Daphylloside

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-7(21)28-5-8-3-10(22)13-9(17(26)27-2)6-29-18(12(8)13)31-19-16(25)15(24)14(23)11(4-20)30-19/h3,6,10-16,18-20,22-25H,4-5H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOBQIMODQOGKQ-HOZAMIDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Precursor Studies of Daphylloside

Enzymatic Transformations in Daphylloside Biosynthesis

The biosynthesis of the secoiridoid core of this compound involves a series of sophisticated enzymatic transformations that convert a simple terpenoid precursor into a complex, cyclized, and later, ring-opened structure. The pathway begins with geranyl pyrophosphate (GPP), the universal precursor for monoterpenes.

The initial enzymatic steps are dedicated to modifying GPP and forming the characteristic iridoid cyclopentanopyran ring system. This sequence is catalyzed by a series of synthases, hydroxylases, and oxidoreductases. A pivotal transformation in the pathway is the oxidative cleavage of the cyclopentane (B165970) ring in the iridoid intermediate, loganin (B1675030), to form secologanin (B1681713). This reaction is catalyzed by secologanin synthase (SLS), a key cytochrome P450 enzyme nih.govresearchgate.net. The final steps toward this compound would involve specific hydroxylations, acetylations, and glycosylations of a secologanin-like precursor, though the specific enzymes for these terminal steps remain to be characterized.

The table below summarizes the key enzymatic functions involved in the foundational stages of the secoiridoid pathway, which are presumed to be essential for the biosynthesis of this compound.

| Enzyme Name | Abbreviation | Function in the Pathway | Enzyme Class |

| Geraniol (B1671447) Synthase | GES | Converts Geranyl pyrophosphate (GPP) to Geraniol. mdpi.comnih.gov | Terpene Synthase |

| Geraniol 10-hydroxylase | G10H | Hydroxylates Geraniol to form 10-hydroxygeraniol. mdpi.com | Cytochrome P450 |

| 10-hydroxygeraniol oxidoreductase | 10HGO | Oxidizes 10-hydroxygeraniol to 8-oxogeranial. mdpi.com | Oxidoreductase |

| Iridoid Synthase | ISY | Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold (e.g., nepetalactol). nih.govwikipedia.org | Reductase/Cyclase |

| 7-deoxyloganic acid hydroxylase | 7-DLH | Hydroxylates 7-deoxyloganic acid to produce loganic acid. nih.gov | Cytochrome P450 |

| Loganic acid O-methyltransferase | LAMT | Methylates loganic acid to form loganin. researchgate.net | Methyltransferase |

| Secologanin Synthase | SLS | Catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin. researchgate.netku.dkwikipedia.org | Cytochrome P450 |

| UDP-glycosyltransferase | UGT | Transfers a glucose moiety to the iridoid aglycone, a critical step in forming the final glycoside. mdpi.com | Glycosyltransferase |

Genetic and Molecular Basis of this compound Production

The enzymatic machinery for this compound biosynthesis is encoded by a specific set of genes whose expression is tightly regulated. Advances in genomics and transcriptomics, particularly in iridoid-producing plants like Catharanthus roseus, Rehmannia glutinosa, and species of the Gentianaceae family, have been instrumental in identifying the genes responsible for this pathway mdpi.commdpi.comresearchgate.net.

The biosynthesis begins with genes from the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which are responsible for producing the primary isoprenoid building blocks mdpi.comnih.gov. Following this, genes encoding the core iridoid pathway enzymes are expressed. These include:

Geraniol Synthase (GES): Genes encoding this enzyme have been isolated and shown to be the first committed step of the pathway from GPP mdpi.comnih.gov.

Cytochrome P450 (CYP) Genes: A significant number of enzymes in the pathway are cytochrome P450 monooxygenases. This superfamily includes Geraniol 10-hydroxylase (G10H), 7-deoxyloganic acid hydroxylase (7-DLH), and the critical ring-cleaving enzyme, Secologanin Synthase (SLS) nih.govmdpi.com. Transcriptome analysis has identified numerous candidate CYP genes, such as those from the CYP72 and CYP76 families, that are co-expressed with other pathway genes mdpi.comresearchgate.net.

UDP-Glycosyltransferase (UGT) Genes: The final glycosylation step is catalyzed by UGTs. Transcriptomic studies have revealed large families of UGT genes, with specific members being upregulated during periods of high iridoid accumulation, indicating their role in the final biosynthetic step mdpi.comresearchgate.net.

The identification of these genes often relies on comparative transcriptomics, where the gene expression profiles of high- and low-producing plant varieties or tissues are compared, and through co-expression network analysis nih.govmdpi.com.

| Gene / Gene Family | Encoded Enzyme/Function | Significance in Pathway |

| DXS, DXR | MEP pathway enzymes | Provide the universal terpenoid precursors, IPP and DMAPP. nih.gov |

| GES | Geraniol Synthase | Commits GPP to the secoiridoid pathway. mdpi.com |

| G10H (CYP76B family) | Geraniol 10-hydroxylase | A key hydroxylation step early in the pathway. mdpi.com |

| ISY | Iridoid Synthase | Forms the core cyclopentanopyran ring structure of iridoids. nih.gov |

| SLS (CYP72A family) | Secologanin Synthase | Catalyzes the defining ring-cleavage step to form secoiridoids. nih.govnih.gov |

| UGTs | UDP-glycosyltransferases | Catalyze the final glucosylation to form stable iridoid glycosides. researchgate.net |

Intermediates and Related Biogenetic Precursors of this compound

The biogenetic pathway to this compound is a sequential construction process involving numerous stable intermediates. The ultimate precursors for all terpenoids, including this compound, are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are primarily synthesized via the plastidial MEP pathway in plants mdpi.comnih.gov.

The condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes. From GPP, the pathway to the core secoiridoid structure proceeds through a series of well-defined intermediates. While the exact terminal intermediates leading to this compound are yet to be confirmed, the foundational pathway is widely accepted.

The following table outlines the progression from primary metabolites to the key secoiridoid precursor, secologanin.

| Precursor/Intermediate | Description |

| Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | C5 units derived from the MEP pathway; the fundamental building blocks. nih.gov |

| Geranyl Pyrophosphate (GPP) | A C10 molecule formed from IPP and DMAPP; the committed precursor for monoterpenoids. wikipedia.org |

| Geraniol | Formed from GPP by the action of geraniol synthase. mdpi.com |

| 8-Oxogeranial | A key dialdehyde (B1249045) intermediate that undergoes cyclization. wikipedia.org |

| 7-Deoxyloganic Acid | An early iridoid intermediate formed after cyclization. researchgate.net |

| Loganin | A central iridoid glycoside intermediate; the direct substrate for ring cleavage. wikipedia.orgdntb.gov.ua |

| Secologanin | The archetypal secoiridoid glycoside formed by the oxidative cleavage of loganin. It is a precursor to thousands of alkaloids. wikipedia.orgrsc.org |

Biomimetic Approaches in this compound Biosynthetic Research

Biomimetic synthesis is a field of organic chemistry that aims to replicate nature's biosynthetic pathways in a laboratory setting, often leading to efficient and elegant constructions of complex natural products bioengineer.orgnewswise.com. While specific biomimetic syntheses targeting this compound itself are not widely reported, research into the synthesis of its core structural components, such as the iridoid skeleton of its precursor loganin, provides insight into potential biomimetic strategies.

The laboratory synthesis of loganin, a key biogenetic precursor to all secoiridoids, illustrates the chemical challenges in recreating the iridoid framework libretexts.org. Strategies often focus on establishing the correct stereochemistry of the fused cyclopentanopyran ring system. One notable total synthesis of loganin employed a photochemical cycloaddition to create a bicyclic intermediate. This key step ensures the required cis-fused ring junction, mimicking the stereochemical control exerted by enzymes in nature libretexts.org.

Further steps in such syntheses involve carefully orchestrated reactions to install the necessary functional groups, such as the carboxyl and hydroxyl moieties, found in the natural product. An asymmetric synthesis of loganin was achieved by starting with a prochiral cyclopentadiene (B3395910) derivative, allowing for the creation of a specific enantiomer, a hallmark of biological processes libretexts.org. These synthetic endeavors, while not strictly enzymatic, are inspired by the logic of the biosynthetic pathway and are crucial for confirming structures, providing standards for biological studies, and developing methods to produce rare natural products and their analogs.

Pharmacological Investigations and Mechanisms of Action of Daphylloside

In Vitro Pharmacological Studies of Daphylloside

This compound is an iridoid glycoside found in a variety of plant species, including those from the Rubiaceae and Daphniphyllaceae families. Its chemical structure, featuring a complex tetrahydrocyclopenta[c]pyran core with glucopyranosyl and acetyloxy moieties, has prompted investigation into its biological activities. cymitquimica.com This section details the existing in vitro pharmacological research on this compound, exploring its potential effects across several biological domains.

Antioxidant Activity Assays of this compound

Research into the antioxidant capabilities of this compound has been approached through the study of its derivatives and related compounds. While some commercial suppliers suggest this compound may have antioxidant effects, they note that these properties have not been independently confirmed. medchemexpress.commedchemexpress.cn

A study investigating iridoid glucosides from the leaves of Wendlandia formosana evaluated the antioxidant activity of several compounds, including 10-O-caffeoyl this compound, a derivative of this compound. nih.gov The antioxidant potential was assessed using assays for diphenylpicrylhydrazyl (DPPH) radical scavenging, hydroxyl radical scavenging, and peroxynitrite scavenging. nih.govtandfonline.com The findings indicated that the tested iridoid glucosides, including the this compound derivative, possess antioxidant properties. nih.gov

Specific data on the antioxidant activity of the tested iridoid compounds from Wendlandia formosana are presented below.

| Compound | DPPH Scavenging Activity (IC₅₀ µg/mL) | Hydroxyl Radical Scavenging Activity (IC₅₀ µg/mL) | Peroxynitrite Scavenging Activity (IC₅₀ µg/mL) |

| Scandoside (B1681521) methyl ester (1) | >100 | >100 | 2.8 ± 0.2 |

| Methyl deacetyl asperulosidate (2) | >100 | >100 | 5.2 ± 0.3 |

| 10-O-caffeoyl scandoside methyl ester (3) | 12.5 ± 0.8 | 35.2 ± 1.5 | 1.5 ± 0.1 |

| 6-methoxy scandoside methyl ester (4) | >100 | >100 | 4.1 ± 0.3 |

| 10-O-caffeoyl this compound (5) | 15.8 ± 1.1 | 40.1 ± 1.8 | 1.8 ± 0.1 |

Data sourced from a study on iridoid glucosides from Wendlandia formosana. nih.gov

Endoplasmic Reticulum (ER) Stress Modulation Research by this compound

The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. Disruption of these functions leads to ER stress, a condition implicated in numerous diseases. chemfaces.com Some research has suggested that this compound may act as a regulator of ER stress.

In a study investigating iridoid glycosides from Morinda tomentosa, this compound, asperulosidic acid, and asperuloside (B190621) were isolated and evaluated for their effects on ER stress in human embryonic kidney 293T cells transfected with an XBP1-eGFP reporter construct. vjs.ac.vncaltagmedsystems.co.uk The results of this research led to the suggestion that this compound and asperuloside could be new regulators of ER stress. vjs.ac.vnbiocrick.comtargetmol.cnacgpubs.org

Enzyme Inhibition Studies Relevant to Neurodegenerative Disorders (e.g., Cholinesterases, BACE1)

Neurodegenerative disorders such as Alzheimer's disease are characterized by complex pathological processes, including the dysregulation of certain enzymes like cholinesterases (AChE and BChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). researchgate.net Inhibition of these enzymes is a key therapeutic strategy.

Antiangiogenic Activity Assessment of Iridoid-Containing Extracts Featuring this compound

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other pathologies. Consequently, the inhibition of angiogenesis is a promising therapeutic approach. spandidos-publications.com Iridoid glycosides, as a class, have been investigated for their antiangiogenic potential. researchgate.net

This compound has been identified as a constituent of Galium verum. spandidos-publications.commedchemexpress.com Research on extracts from the related species Galium tunetanum, which also contains various iridoids, has demonstrated antiangiogenic activity in vivo using a chick embryo chorioallantoic membrane (CAM) model, where the extracts inhibited the formation of microvessels. spandidos-publications.com However, direct in vitro studies specifically assessing the antiangiogenic activity of isolated this compound were not found in the reviewed literature.

Immunomodulatory Effects of this compound

The immune system's complex network of cells and signaling molecules can be modulated by various chemical compounds. dokumen.pub Iridoids as a chemical class have been associated with a range of pharmacological activities, including anti-inflammatory and immunomodulatory effects. researchgate.netarabjchem.org For example, compounds isolated from Galium species, where this compound is also found, are noted to contribute to the immunomodulatory effects of the plant extracts. spandidos-publications.com Similarly, this compound is a known component of plants in the Morinda genus, which have been studied for their effects on the immune system. Despite these associations, there is a lack of direct in vitro pharmacological studies specifically evaluating the immunomodulatory effects of purified this compound.

Anticancer Potential Evaluation in Cell-Based Models

The search for novel anticancer agents from natural sources is an ongoing area of research. Some plant extracts containing this compound have been evaluated for their cytotoxic properties against cancer cells. An aqueous extract of Galium verum, a plant known to contain this compound, was shown to significantly suppress the growth of both drug-sensitive and drug-resistant laryngeal carcinoma cell lines (Hep-2, HLaC79, and their paclitaxel-resistant clones). medchemexpress.com While this suggests that constituents within the plant have anticancer potential, the study was performed on a crude extract. medchemexpress.com Direct evaluations of the cytotoxic or anticancer effects of isolated this compound in cell-based models were not identified in the reviewed scientific literature.

In Vivo Pharmacological Studies of this compound

Despite the characterization of this compound in various medicinal plants, dedicated in vivo studies to determine its specific pharmacological effects have not been reported in the available literature. Research has generally focused on the broader effects of plant extracts containing a mixture of compounds, including various iridoid glycosides.

Therapeutic Efficacy Assessment in Animal Models

There are currently no available scientific studies that assess the therapeutic efficacy of isolated this compound in any animal models of disease. While extracts of plants like Morinda officinalis and Hedyotis diffusa, which contain a variety of iridoid glycosides, have been investigated for therapeutic potential, the specific contribution of this compound to these effects has not been determined. frontiersin.orgnih.govnih.govfrontiersin.org

Anthelmintic Activity Evaluation in Biologically Relevant Systems

A review of the literature reveals no studies conducted to evaluate the potential anthelmintic (anti-parasitic worm) activity of this compound in biologically relevant systems.

Anti-inflammatory Response in Live Organisms

The anti-inflammatory potential of plant extracts containing a class of compounds known as iridoid glycosides has been a subject of scientific inquiry. nih.govnih.govnih.gov For instance, research on Morinda officinalis and Hedyotis diffusa indicates that their extracts can modulate inflammatory pathways. nih.govnih.gov While this compound is a constituent of some of these plants researchgate.net, no in vivo studies have been performed to specifically evaluate the anti-inflammatory response to the purified compound. The observed effects are currently attributed to the synergistic action of all components within the extracts rather than to this compound alone.

Hepatoprotective Investigations in Animal Systems

There is no scientific literature available from preclinical animal studies to support or describe any hepatoprotective (liver-protective) effects of this compound.

Cellular and Molecular Mechanisms of Action of this compound

Given the absence of specific in vivo or in vitro pharmacological studies on this compound, its cellular and molecular mechanisms of action have not been investigated or described. Elucidating how this compound might interact with cellular targets, signaling pathways, or molecular processes would require future research focused specifically on the isolated compound.

Receptor and Enzyme Target Identification for this compound

Specific receptor and enzyme targets for this compound have not been identified in the available literature. However, research on other iridoid glycosides has revealed interactions with key proteins involved in physiological and pathological processes. For instance, some iridoid glycosides have been shown to interact with enzymes involved in inflammatory pathways. The general anti-inflammatory properties of iridoid glycosides suggest potential interactions with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the inflammatory response.

Table 1: Potential Enzyme and Receptor Targets of Iridoid Glycosides

| Target Class | Specific Target | Potential Effect | Representative Iridoid Glycoside(s) |

| Enzymes | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis | Harpagoside, Aucubin |

| Inducible Nitric Oxide Synthase (iNOS) | Reduction of nitric oxide production | Geniposide, Loganin (B1675030) | |

| Matrix Metalloproteinases (MMPs) | Inhibition of extracellular matrix degradation | Catalpol | |

| Receptors | Nuclear Factor-kappa B (NF-κB) | Inhibition of activation and nuclear translocation | Oleuropein |

Signal Transduction Pathway Modulation by this compound

Direct evidence of signal transduction pathway modulation by this compound is not currently available. However, the broader class of iridoid glycosides is known to influence several key signaling cascades. A primary mechanism of action for many iridoid glycosides is the modulation of inflammatory signaling pathways. This often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. By preventing the activation and nuclear translocation of NF-κB, iridoid glycosides can suppress the production of pro-inflammatory cytokines and mediators.

Additionally, some iridoid glycosides have been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Depending on the specific iridoid glycoside and cell type, these compounds can either inhibit or activate different branches of the MAPK pathway, such as the ERK, JNK, and p38 pathways.

Gene Expression Regulation in Response to this compound

There is no specific information in the current scientific literature regarding the regulation of gene expression in response to this compound. However, based on the known activities of other iridoid glycosides, it can be inferred that this compound may influence the expression of genes involved in inflammation and cellular stress responses. For example, by inhibiting the NF-κB pathway, iridoid glycosides can downregulate the expression of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Furthermore, some iridoid glycosides have been shown to upregulate the expression of antioxidant enzymes through the activation of the Nrf2-ARE pathway, thereby enhancing cellular defense against oxidative stress.

Cellular Pathway Perturbations Induced by this compound

Specific cellular pathway perturbations induced by this compound have not been documented. However, the known biological activities of iridoid glycosides suggest that they can influence several fundamental cellular processes. The anti-inflammatory and antioxidant effects of this class of compounds indicate a role in modulating cellular responses to stress and injury. violapharm.com

Table 2: Potential Cellular Pathway Perturbations by Iridoid Glycosides

| Cellular Pathway | Observed Effect | Potential Outcome | Representative Iridoid Glycoside(s) |

| Inflammation | Inhibition of pro-inflammatory mediator production | Reduction of inflammatory response | Harpagoside, Aucubin |

| Oxidative Stress | Upregulation of antioxidant enzyme expression | Enhanced cellular protection against oxidative damage | Oleuropein, Geniposide |

| Apoptosis | Modulation of apoptotic signaling cascades | Regulation of programmed cell death | Catalpol |

| Cell Proliferation | Inhibition of cancer cell growth | Anti-tumor activity | Loganin |

Preclinical Research and Therapeutic Potential of Daphylloside

Daphylloside in Drug Discovery Pipelines

The entry of a natural product like this compound into a drug discovery pipeline typically begins with its identification through screening programs that test compounds for specific biological activities. youtube.com While specific details on this compound's progression through large-scale industrial pipelines are not extensively published, its inclusion in research focused on identifying bioactive natural products places it at the initial "hit" identification stage. mdpi.com

The process involves isolating the compound from natural sources, such as Paederia scandens or Galium verum, and subjecting it to a battery of biological assays. nih.gov The identification of any significant activity, such as anti-inflammatory or antioxidant effects, marks it as a "hit." Following this, medicinal chemists may initiate a "hit-to-lead" campaign, where the compound's structure is optimized to improve its potency and drug-like properties. The therapeutic potential of iridoid glycosides, in general, has been recognized for various conditions, including cancer, diabetes, and inflammatory diseases, providing a strong rationale for investigating this compound and similar compounds. nih.govnih.gov

Table 1: this compound in the Drug Discovery Process

| Stage | Description | Relevance of this compound |

|---|---|---|

| Hit Identification | Initial screening of compounds to find those with desired biological activity. | This compound has been identified from plant sources and possesses known bioactivities, marking it as a "hit" compound. |

| Hit-to-Lead | Modification of a "hit" compound to improve potency, selectivity, and pharmacokinetic properties. | As a natural product with a defined structure, this compound serves as a starting point for medicinal chemistry efforts. |

| Lead Optimization | Further refinement of a "lead" compound to produce a clinical candidate. | Analogues of this compound could be developed and optimized for enhanced therapeutic effects. |

Scaffold Derivatization for Enhanced Bioactivity of this compound Analogues

The chemical structure of this compound, featuring a core iridoid scaffold, is a prime candidate for derivatization. Scaffold derivatization is a key strategy in medicinal chemistry to enhance the biological activity, selectivity, and pharmacokinetic properties of a lead compound. nih.gov By chemically modifying the this compound molecule, researchers can create a library of analogues. nih.gov

These modifications might involve:

Acylation or deacylation: Adding or removing acyl groups can alter the compound's lipophilicity, potentially improving its ability to cross cell membranes.

Glycosidic bond modification: Altering the sugar moiety attached to the iridoid core can impact solubility and interactions with biological targets.

Changes to the iridoid core: Modifications to the cyclopentanopyran ring system can lead to significant changes in biological activity.

The goal of creating these analogues is to conduct structure-activity relationship (SAR) studies. These studies help identify which parts of the molecule are essential for its biological effects, guiding the design of more potent and effective therapeutic agents. For instance, research on other natural product scaffolds has shown that even minor chemical changes can lead to substantial improvements in bioactivity. mdpi.com

Translational Research Opportunities for this compound-based Compounds

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound and its derivatives, several translational opportunities exist based on the known pharmacological activities of iridoid glycosides. nih.govsciopen.com

Potential therapeutic areas for this compound-based compounds include:

Anti-inflammatory agents: Many iridoids exhibit anti-inflammatory properties. Further preclinical studies could explore the efficacy of this compound analogues in animal models of inflammatory diseases like arthritis or inflammatory bowel disease. mdpi.com

Anticancer therapies: Some iridoid glycosides have been shown to inhibit cancer cell growth and metastasis by affecting signaling pathways related to cell cycle, apoptosis, and angiogenesis. nih.gov this compound could be investigated as a potential lead for developing new anticancer drugs.

Antidiabetic treatments: Iridoid glycosides have been studied for their potential to protect pancreatic function and improve insulin (B600854) resistance, suggesting a role in managing type 2 diabetes. nih.govsciopen.com

The path to clinical translation would involve comprehensive preclinical testing, including in vivo efficacy studies in relevant disease models and detailed pharmacokinetic and toxicology assessments to ensure the compounds are safe and effective enough for human trials.

Future Directions in this compound Research

While initial studies on this compound are promising, significant research is still required to fully understand and exploit its therapeutic potential. Future efforts should be concentrated in several key areas.

A complete understanding of this compound's effects on biological systems is necessary. This involves moving beyond initial activity screens to build a comprehensive pharmacological profile. mdpi.com Future research should aim to characterize its effects on a wide range of cellular targets and pathways. researchgate.net This includes investigating its potential anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties in greater detail using various in vitro and in vivo models. researchgate.net

To advance this compound as a therapeutic lead, it is crucial to understand how it works at a molecular level. Advanced mechanistic studies should focus on identifying its specific cellular binding partners, such as enzymes or receptors. nih.gov Techniques like target-based screening, proteomics, and molecular docking simulations can help pinpoint the exact mechanisms of action. nih.gov Understanding these mechanisms is essential for optimizing the compound's structure for better efficacy and fewer side effects. The known mechanisms of other iridoids, which often involve modulating pathways like NF-κB, MAPK, and PI3K/AKT, can provide a roadmap for these investigations. sciopen.com

The development of a certified analytical reference standard is a critical and foundational step for advancing research and potential commercialization. A reference standard is a highly purified and well-characterized material used as a benchmark for quality control. scbt.com

Table 2: Importance of an Analytical Reference Standard for this compound

| Application | Purpose |

|---|---|

| Quality Control | Ensures the identity, purity, and concentration of this compound in research materials and future pharmaceutical products. |

| Quantification | Allows for accurate measurement of this compound in biological samples (e.g., plasma, tissue) during pharmacokinetic and metabolism studies. |

| Regulatory Compliance | A certified standard is required for regulatory submissions to health authorities like the FDA or EMA. |

| Research Reproducibility | Guarantees that researchers in different labs are using a consistent and reliable source of the compound, ensuring that results are comparable and reproducible. |

Creating a reference standard involves developing robust analytical methods for its isolation, purification, and characterization, using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。